Desethylchloroquine
Overview
Description
Desethylchloroquine is a metabolite of hydroxychloroquine and chloroquine . These parent drugs have antimalarial properties and are used as therapeutics for rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and other inflammatory rheumatic diseases .
Synthesis Analysis
The 4-aminoquinolines, which include chloroquine and hydroxychloroquine, are metabolized in the liver to pharmacologically active by-products . Desethylchloroquine is one such by-product, indicating that it is formed through the N-dealkylation pathway . CYP2C8 and CYP3A4/5 are the major enzymes responsible for this transformation in human liver microsomes .Molecular Structure Analysis
Desethylchloroquine has the molecular formula C16H22ClN3 . Its molecular weight is 291.82 g/mol . The InChI string representation of its structure isInChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)
. Chemical Reactions Analysis
Desethylchloroquine, as a metabolite of chloroquine, is part of the pharmacokinetics of chloroquine. It is excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .Scientific Research Applications
Field: Pharmacology
- Application : Desethylchloroquine is a metabolite of Chloroquine and Hydroxychloroquine, which are used in the treatment of malaria and some autoimmune diseases . The metabolite is formed in the body after administration of the drugs .
- Methods : High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify Chloroquine and its metabolites in pharmaceutical products and biological samples .
- Results : The main chromatographic conditions used to identify and quantify Chloroquine and its metabolites from tablets and injections, degradation products are presented and discussed .
Field: Population Pharmacokinetics
- Application : A population pharmacokinetic model for Hydroxychloroquine and three of its metabolites, including Desethylchloroquine, was developed in COVID-19 patients to determine whether a pharmacokinetic/pharmacodynamic relationship was present .
- Methods : The population pharmacokinetics of Hydroxychloroquine was described using non-linear mixed effects modelling . The data for Hydroxychloroquine were best described by a four-compartment model with a first-order input and a first-order output . For the metabolites, the better model of the data used one compartment for each metabolite with a first-order input from Hydroxychloroquine and a first-order output .
- Results : A significant relationship was observed between the duration of hospitalization and blood Hydroxychloroquine concentration at 48 hours (r^2 = 0.12; p = 0.0052) or 72 hours (r^2 = 0.16; p = 0.0012) .
Field: Antiviral Research
- Application : There is growing interest in Chloroquine and its metabolites, including Desethylchloroquine, as a therapeutic alternative in the treatment of various viral infections .
- Methods : The antiviral properties of Chloroquine and its metabolites are being explored through in vitro and in vivo studies .
- Results : While the results are not yet conclusive, some studies have shown promising results in inhibiting viral replication .
Field: Oncology
- Application : Chloroquine and its metabolites are being investigated for their potential use in cancer treatment .
- Methods : Preclinical studies are being conducted to understand the effects of these compounds on cancer cells .
- Results : Some studies have shown that these compounds can inhibit autophagy, a process that cancer cells use for survival .
Field: Antiviral Research
- Application : There is growing interest in Chloroquine and its metabolites, including Desethylchloroquine, as a therapeutic alternative in the treatment of various viral infections, including HIV, Q fever, Whipple’s disease, fungal, Zika, Chikungunya infections .
- Methods : The antiviral properties of Chloroquine and its metabolites are being explored through in vitro and in vivo studies .
- Results : While the results are not yet conclusive, some studies have shown promising results in inhibiting viral replication .
Field: Genotype-guided Dose Optimisation
- Application : A study investigated the impact of gene polymorphisms on blood Hydroxychloroquine (HCQ) concentrations in patients with SLE and provided guidelines for individualised care .
- Methods : The blood HCQ, Desethylhydroxychloroquine (DHCQ) and Desethylchloroquine concentrations were measured. Single nucleotide polymorphisms of metabolic enzymes involved in HCQ metabolism were genotyped and the associations with treatment effects were investigated .
- Results : The optimal blood concentration of HCQ measured approximately 12–18 hours after the last dosage may be between 500 and 600 ng/mL in Chinese patients with SLE. The observed variations in HCQ concentrations between individuals can potentially be attributed to genetic polymorphisms in CYP2D6*10 (rs1065852) and CYP2C8 (rs7910936 and rs10882521) .
Future Directions
There is ongoing research into the use of chloroquine and hydroxychloroquine, and by extension desethylchloroquine, in the treatment of various diseases. This includes infectious diseases, autoimmune diseases, and even certain types of cancer . Future research should address whether specific targeting of lysosome and/or autophagosome activity has potential for the treatment of rheumatic diseases .
properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033929 | |
Record name | Desethylchloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desethylchloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Desethylchloroquine | |
CAS RN |
1476-52-4 | |
Record name | (±)-Desethylchloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desethylchloroquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1476-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desethylchloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOETHYL CHLOROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desethylchloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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